molecular formula C22H30N2O3 B2670322 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol CAS No. 1251627-16-3

1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol

Cat. No. B2670322
CAS RN: 1251627-16-3
M. Wt: 370.493
InChI Key: AYTBXKXOHUOUNU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a psychoactive compound that has been found to have beneficial effects on the brain and nervous system.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. Some of the most promising areas of research include its use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has been found to have a range of biochemical and physiological effects. These include an increase in the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as an increase in the levels of BDNF. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is its potential to be used as a treatment for various neurological disorders. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, there are also limitations to using 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol in lab experiments, including the complex synthesis process and the need for specialized equipment and knowledge.

Future Directions

There are numerous future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol. Some of the most promising areas of research include its potential use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol could also be useful in the treatment of a range of diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol and to develop more efficient synthesis methods.

Synthesis Methods

1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(3,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone using sodium borohydride. The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is a complex process that requires specialized equipment and knowledge.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-16-6-5-7-19(17(16)2)24-12-10-23(11-13-24)15-20(25)18-8-9-21(26-3)22(14-18)27-4/h5-9,14,20,25H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBXKXOHUOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol

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